molecular formula C9H16O B13831361 3-Propan-2-ylcyclopentane-1-carbaldehyde

3-Propan-2-ylcyclopentane-1-carbaldehyde

Katalognummer: B13831361
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: BZVXJRPRPZWNKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-ylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation and subsequent oxidation steps, ensuring efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Propan-2-ylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles

Major Products Formed

    Oxidation: 3-Propan-2-ylcyclopentane-1-carboxylic acid

    Reduction: 3-Propan-2-ylcyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Wissenschaftliche Forschungsanwendungen

3-Propan-2-ylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Propan-2-ylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropyl group may influence the compound’s hydrophobic interactions and binding affinity with various biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-3-propan-2-yl-cyclopentane-1-carbaldehyde: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    Cyclopentanecarboxaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and interactions.

Uniqueness

3-Propan-2-ylcyclopentane-1-carbaldehyde is unique due to the presence of both the isopropyl group and the aldehyde functional group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

3-propan-2-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-7(2)9-4-3-8(5-9)6-10/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

BZVXJRPRPZWNKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.